REACTION_CXSMILES
|
[Cl:1][C:2]([Cl:7])(Cl)[C:3](Cl)=[O:4].[CH2:8]([O:15][CH2:16][CH:17]=[CH2:18])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.COCCOC>[Cu].[Zn].C(OCC)C>[CH2:8]([O:15][CH2:16][CH:17]1[CH2:18][C:3](=[O:4])[C:2]1([Cl:7])[Cl:1])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:3.4|
|
Name
|
|
Quantity
|
108 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCC=C
|
Name
|
|
Quantity
|
95 mL
|
Type
|
reactant
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
56 g
|
Type
|
catalyst
|
Smiles
|
[Cu].[Zn]
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
3d
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reactants were heated
|
Type
|
FILTRATION
|
Details
|
The products were then filtered
|
Type
|
WASH
|
Details
|
the residue was washed with ether
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrate and washings were concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Light petroleum ether was added
|
Type
|
CUSTOM
|
Details
|
The supernatant was decanted
|
Type
|
ADDITION
|
Details
|
more light petroleum ether was added
|
Type
|
STIRRING
|
Details
|
After vigorous stirring the supernatant
|
Type
|
CUSTOM
|
Details
|
was again decanted
|
Type
|
ADDITION
|
Details
|
mixed with the original supernatant
|
Type
|
WASH
|
Details
|
The resulting solution was washed with saturated NaHCO3 twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
to give a light yellow oil which
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OCC1C(C(C1)=O)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |